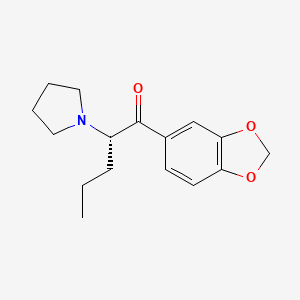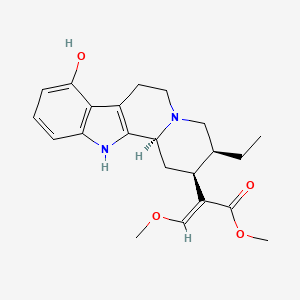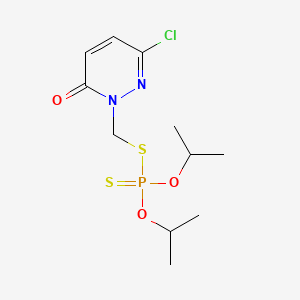
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone is a complex organophosphorus compound. This compound is known for its unique chemical structure, which combines elements of phosphorodithioic acid and pyridazinone. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone typically involves the following steps:
Preparation of Phosphorodithioic Acid, O,O-diisopropyl Ester: This is achieved by reacting phosphorus pentasulfide with isopropyl alcohol under controlled conditions.
Synthesis of 6-Chloro-2-(mercaptomethyl)-3(2H)-pyridazinone: This compound is synthesized by chlorinating 2-(mercaptomethyl)-3(2H)-pyridazinone.
Esterification Reaction: The final step involves the esterification of phosphorodithioic acid, O,O-diisopropyl ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale reactors: for the esterification process.
Continuous monitoring: of reaction parameters such as temperature, pressure, and pH.
Purification steps: to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed during oxidation reactions.
Thiols: Formed during reduction reactions.
Substituted Pyridazinones: Formed during nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to various biological effects.
Reactive Intermediates: The compound can form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone can be compared with other similar compounds, such as:
Phosphorodithioic Acid Esters: These compounds share similar ester functional groups but differ in their substituents.
Pyridazinone Derivatives: These compounds have similar pyridazinone cores but differ in their side chains and functional groups.
Uniqueness
Combination of Functional Groups: The unique combination of phosphorodithioic acid and pyridazinone moieties sets this compound apart from others.
Reactivity and Stability: Its specific reactivity and stability make it valuable for various applications.
List of Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- 6-Chloro-3(2H)-pyridazinone
- 2-(Mercaptomethyl)-3(2H)-pyridazinone
Propiedades
Número CAS |
51356-17-3 |
|---|---|
Fórmula molecular |
C11H18ClN2O3PS2 |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
6-chloro-2-[di(propan-2-yloxy)phosphinothioylsulfanylmethyl]pyridazin-3-one |
InChI |
InChI=1S/C11H18ClN2O3PS2/c1-8(2)16-18(19,17-9(3)4)20-7-14-11(15)6-5-10(12)13-14/h5-6,8-9H,7H2,1-4H3 |
Clave InChI |
LRGQAAOEEHNMKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=S)(OC(C)C)SCN1C(=O)C=CC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



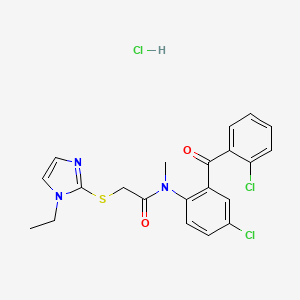
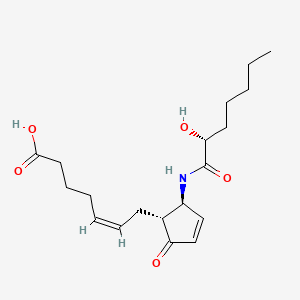


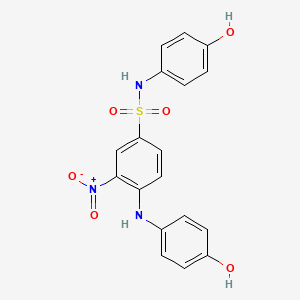
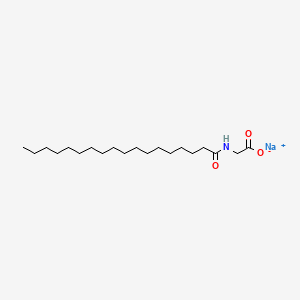

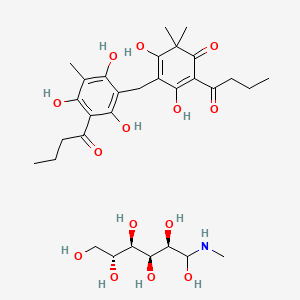
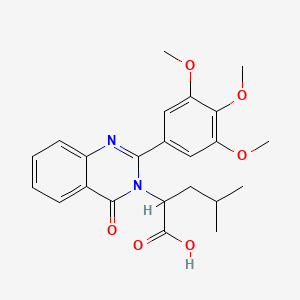
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
